molecular formula C21H19NO5 B2986938 (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid CAS No. 1221793-43-6

(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid

Cat. No.: B2986938
CAS No.: 1221793-43-6
M. Wt: 365.385
InChI Key: YGAHCGORXONSSM-IBGZPJMESA-N
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Description

(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid (CAS 1375078-38-8) is a chiral, Fmoc-protected piperidine derivative with a ketone group at position 4 and a carboxylic acid at position 2. Its molecular formula is C₂₁H₁₉NO₅ (MW: 365.38 g/mol). The compound is moisture-sensitive and typically appears as a white to yellow powder . The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protective group for amines, making it critical in solid-phase peptide synthesis (SPPS) . The S configuration at carbon 2 ensures stereochemical integrity in chiral environments, which is vital for biological activity and synthetic applications.

Properties

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxopiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c23-13-9-10-22(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-12H2,(H,24,25)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAHCGORXONSSM-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1=O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H](CC1=O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221793-43-6
Record name (S)-1-FMOC-4-OXOPIPERIDINE-2-CARBOXYLIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ketone Group: The ketone group at the 4-position can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Fmoc Protection: The Fmoc group is introduced by reacting the piperidine derivative with Fmoc chloride in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group at the 2-position can be introduced through carboxylation reactions using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The Fmoc group can be removed through nucleophilic substitution reactions using bases such as piperidine or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Piperidine, ammonia, or other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Deprotected piperidine derivatives.

Scientific Research Applications

(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid is a key building block in peptide synthesis, finding widespread use in pharmaceutical and biotechnology applications . This compound, also known as (S)-1-Fmoc-4-oxohomoproline or Fmoc-L-Homopro(4-oxo)-OH, is utilized in various research areas, primarily due to its unique chemical properties .

Scientific Research Applications

S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid is widely utilized in research :

  • Peptide Synthesis: It serves as a crucial building block in synthesizing peptides, especially in developing pharmaceuticals and biologically active compounds . The Fmoc group acts as a protective moiety, enabling selective reactions during peptide synthesis, which is crucial for forming complex peptides. Common conditions for these reactions involve bases like piperidine and solvents like dimethylformamide or dichloromethane.
  • Drug Development: It plays a significant role in designing and synthesizing novel drug candidates, particularly in medicinal chemistry, enhancing the efficacy of therapeutic agents .
  • Bioconjugation: The chemical is employed in bioconjugation techniques, allowing researchers to attach biomolecules to drugs, improving targeted delivery systems in cancer therapy .
  • Research in Neuroscience: Its derivatives are studied for their potential neuroprotective effects, contributing to advancements in treatments for neurodegenerative diseases .
  • Material Science: This compound is explored in developing advanced materials like polymers and coatings, owing to its unique chemical properties .

Case Studies

Interaction studies involving 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopiperidine-2-carboxylic acid focus on its role in facilitating peptide bond formation and its impact on enzyme activity. The selective protection offered by the Fmoc group allows researchers to explore various peptide sequences without interference from side reactions, thus providing insights into enzyme mechanisms and protein interactions.

Structural Similarity

Several compounds share structural similarities with 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopiperidine-2-carboxylic acid:

Compound NameStructural FeaturesUnique Characteristics
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acidPyrrolidine ring instead of piperidineDifferent ring structure affects reactivity
(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acidStereoisomer with spatial arrangement differencesOffers different stereochemical properties
(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidine-2-carboxylic acidSimilar Fmoc protection but with pyrrolidineVariation in ring structure influences biological activity

Mechanism of Action

The mechanism of action of (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid depends on its specific application. In peptide synthesis, the Fmoc group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis process. The compound can be selectively deprotected under mild conditions, allowing for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

(2R,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic Acid

Key Differences :

  • Functional Group : Replaces the 4-oxo group with a 4-hydroxyl group (OH).
  • Stereochemistry : The (2R,4S) configuration contrasts with the (2S,4R/S) configuration of the target compound.
  • Applications : Hydroxyl-containing derivatives are used in prodrug design or as intermediates for glycosylation .
Property (S)-1-Fmoc-4-oxopiperidine-2-carboxylic Acid (2R,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic Acid
CAS No. 1375078-38-8 N/A (MDL: MFCD06410973)
Molecular Formula C₂₁H₁₉NO₅ C₂₁H₂₁NO₅
Functional Group 4-Oxo 4-Hydroxyl
Hydrogen Bonding Acceptor (ketone) Donor/acceptor (hydroxyl)

4-(Fmoc-amino)-1-(2-methoxybenzyl)-4-piperidinecarboxylic Acid

Key Differences :

  • Substituents : Features a 2-methoxybenzyl group at position 1, introducing steric bulk and aromaticity.
  • Solubility : The hydrophobic benzyl group reduces aqueous solubility compared to the unsubstituted target compound.
  • Applications : Bulky substituents are leveraged in fragment-based drug discovery to modulate target binding .
Property This compound 4-(Fmoc-amino)-1-(2-methoxybenzyl)-4-piperidinecarboxylic Acid
CAS No. 1375078-38-8 916421-87-9
Substituent None 2-Methoxybenzyl
Molecular Weight 365.38 g/mol ~450 g/mol (estimated)

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

Key Differences :

  • Ring Structure : Contains a 5-membered imidazolidine ring (two nitrogens) vs. a 6-membered piperidine ring.
  • Rigidity : The smaller imidazolidine ring imposes conformational constraints, useful in peptide turn mimetics.
  • Synthesis : Derived from (S)-pyroglutamic acid, this compound is a precursor to bioactive peptides .
Property This compound (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid
Ring Size 6-membered (piperidine) 5-membered (imidazolidine)
Nitrogen Atoms 1 2
Crystallography Not reported Helical hydrogen-bonded networks

4-Oxopiperidine-1-carboxylate Derivatives

Key Differences :

  • Protecting Groups : Lacks the Fmoc group; instead, esters (e.g., ethyl) are common.
  • Reactivity: Free amines in non-Fmoc derivatives allow direct conjugation but require orthogonal protection strategies.
  • Applications : Used in metal-organic frameworks (MOFs) and as ligands in catalysis .

Physicochemical and Functional Comparisons

Stability and Reactivity

  • Moisture Sensitivity : The target compound’s Fmoc group and ketone make it prone to hydrolysis, necessitating anhydrous handling . Hydroxyl analogs (e.g., ) are less moisture-sensitive.
  • Stereochemical Impact : The S configuration in the target compound vs. R in analogs () affects enantioselective interactions in drug-receptor binding .

Biological Activity

(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid is a compound that has gained attention in medicinal chemistry due to its potential biological activities and applications in peptide synthesis. This article explores the biological activity of this compound, synthesizing findings from various studies and research efforts.

Chemical Structure and Properties

This compound features a piperidine ring with a carboxylic acid group and a Fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS). Its molecular formula is C21H19NO5C_{21}H_{19}NO_5 with a molecular weight of approximately 365.38 g/mol .

Biological Activity

Antimicrobial Properties
Research has indicated that compounds with similar structural characteristics to this compound may exhibit antimicrobial properties. For instance, studies on Fmoc-amino acids have shown their utility in synthesizing antimicrobial peptides that target bacterial membranes, suggesting that this compound might also possess such activity .

Enzyme Interaction Studies
The interactions of this compound with various enzymes and receptors are crucial for understanding its biological effects. The presence of the carboxylic acid group suggests potential interactions with enzymes involved in metabolic pathways. Further investigations into these interactions could reveal insights into its therapeutic applications .

Case Study 1: Antimicrobial Peptidomimetics

In a study focused on the synthesis of Fmoc-triazine amino acids, researchers found that these compounds could be utilized to create potent antimicrobial peptidomimetics. The most effective compound identified was BJK-4, which demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This underscores the potential for this compound to serve as a scaffold for developing novel antimicrobial agents .

Case Study 2: Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been pivotal in understanding the biological activities of related compounds. For example, modifications to the carboxylic acid group in similar piperidine derivatives have resulted in varying degrees of activity against angiotensin-converting enzyme (ACE), highlighting the importance of functional groups in determining biological efficacy .

Data Table: Comparison of Biological Activities

CompoundActivity TypeIC50 Value (µM)Reference
This compoundPotential AntimicrobialTBD[Research Findings]
BJK-4Antimicrobial0.5
Analog CompoundACE Inhibition0.07

Q & A

Q. How should accidental exposure be managed in laboratory settings?

  • First Aid Protocols :
  • Skin Contact : Wash with 10% aqueous ethanol (v/v) to solubilize Fmoc residues, followed by soap/water .
  • Inhalation : Administer 100% O₂ via mask; seek medical evaluation for bronchospasm .

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